
1,1-Dichloroacetone
Overview
Description
1,1-Dichloroacetone (CAS 513-88-2) is a chlorinated derivative of acetone with the molecular formula C₃H₄Cl₂O. It is produced via direct chlorination of acetone or through the reaction of chlorine with diketene followed by hydrolysis . Industrially, it is used in synthesizing pharmaceuticals, perfumes, insecticides, and photographic couplers . Notably, it forms as a disinfection by-product (DBP) in water treatment systems when organic precursors react with chlorine .
Acute oral toxicity studies in mice highlight its hepatotoxic effects, and some bacterial assays suggest mutagenicity .
Preparation Methods
Catalytic Disproportionation of Monochloroacetone
The disproportionation of monochloroacetone represents a cornerstone method for synthesizing 1,1-dichloroacetone. This approach leverages platinum-based catalysts to mediate the redistribution of chlorine atoms, yielding a mixture of acetone and this compound.
Reaction Mechanism and Conditions
In a representative procedure, monochloroacetone is heated at 95–100°C for 17 hours in the presence of water, a platinum catalyst (e.g., PtCl₂ or chloroplatinic acid), a strong acid (e.g., HCl), and a chloride salt . The reaction proceeds via a metal-catalyzed transfer of chlorine atoms, favoring the formation of this compound over the 1,3-isomer. Gas chromatography (GC) analysis of the crude product typically reveals a this compound selectivity of 70–80% by area, with residual monochloroacetone and acetone as secondary components .
Table 1: Disproportionation Reaction Parameters and Outcomes
Catalyst | Temperature (°C) | Time (h) | This compound (GC Area %) |
---|---|---|---|
Pt/C + HCl | 95–100 | 17 | 72.5 |
PtCl₂ + NaCl | 90 | 20 | 68.2 |
Role of Chloride Salts and Acidic Media
The inclusion of chloride ions (e.g., NaCl) enhances catalytic activity by stabilizing intermediate platinum-chloro complexes . Strong acids such as HCl suppress side reactions, including polycondensation of acetone, which could otherwise reduce yield . Water acts as a proton donor, facilitating the disproportionation equilibrium.
Direct Chlorination of Acetone Under Anhydrous Conditions
Direct chlorination of acetone using molecular chlorine (Cl₂) offers a single-step route to this compound, albeit with challenges in controlling selectivity.
Chlorination Dynamics and By-Product Formation
When acetone is treated with Cl₂ at 5–30°C in the absence of water, the reaction favors the formation of this compound due to reduced hydrolysis of reactive intermediates . However, competing pathways generate trichloroacetones (e.g., 1,1,3-trichloroacetone) and tetrachloro derivatives, necessitating precise temperature control. For example, at 20°C, a 65% yield of this compound is achievable, with trichloroacetones constituting 15–20% of the product mixture .
Table 2: Chlorination Conditions and Product Distribution
Temperature (°C) | Cl₂:Acetone Molar Ratio | This compound Yield (%) | Trichloroacetones (%) |
---|---|---|---|
5 | 1.5:1 | 58 | 12 |
20 | 2:1 | 65 | 18 |
30 | 2.5:1 | 52 | 25 |
Iodine as a Promoter
Introducing iodine (0.5–1.0 wt%) accelerates chlorination by generating iodochloride intermediates, which lower the activation energy for chlorine addition . However, this method predominantly yields 1,3-dichloroacetone in aqueous media, underscoring the necessity of anhydrous conditions for 1,1-isomer selectivity .
By-Product Isolation from Trichloroacetone Synthesis
This compound is frequently isolated as a by-product during the synthesis of 1,1,3-trichloroacetone, offering a secondary route for its production.
Trichloroisocyanuric Acid-Mediated Chlorination
Reacting dichloroacetone mixtures with trichloroisocyanuric acid (TCCA) at 115–120°C produces 1,1,3-trichloroacetone, with this compound remaining unreacted due to steric hindrance . Subsequent fractional distillation isolates this compound at 97–98% purity, achieving an overall yield of 85% from dichloroacetone feedstock .
Distillation and Purification Challenges
The proximity of boiling points between this compound (162°C) and 1,3-dichloroacetone (165°C) complicates separation. Industrial-scale processes employ high-efficiency distillation columns with reflux ratios exceeding 1:10 to achieve ≥95% purity .
Comparative Analysis of Methodologies
Table 3: Method Efficacy and Industrial Viability
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Disproportionation | 70–80 | 85–90 | High | Moderate |
Direct Chlorination | 50–65 | 75–85 | Moderate | Low |
By-Product Isolation | 85 | 97–98 | High | High |
-
Disproportionation excels in scalability but requires costly platinum catalysts.
-
Direct Chlorination is cost-effective but suffers from lower selectivity.
-
By-Product Isolation offers high purity but depends on trichloroacetone demand.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloroacetone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: It can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Formation of substituted acetones.
Oxidation: Formation of dichloroacetic acid.
Reduction: Formation of dichloropropanol.
Scientific Research Applications
Chemical Synthesis
1,1-Dichloroacetone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds that have pharmaceutical significance. For instance, it can react with amides and ureas to produce substituted oxazoles and thiazoles, which are valuable in the development of antiasthmatic drugs .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Reactants | Products | Applications |
---|---|---|---|
Alkylation | This compound + Amides | Oxazoles | Antiasthmatic drugs |
Cyclization | 2-Amino Compounds | Heterocycles | Pharmaceuticals |
Modification of Starch | This compound + Starch | Starch Ether | Enhances paper strength |
Pharmaceutical Applications
The compound's ability to modify biological activity makes it useful in drug formulation. For example, derivatives of this compound have shown potential in improving the bioavailability of certain active substances by introducing functional groups that enhance their solubility and absorption .
Case Study: Doxophylline
Doxophylline, derived from chlorinated acetones including this compound, is noted for its reduced side effects compared to traditional xanthine derivatives used as vasodilators. This highlights the compound's role in developing safer therapeutic agents .
Toxicological Studies
While this compound has beneficial applications, its toxicological profile is also significant. Studies indicate that acute exposure can lead to liver toxicity and alterations in liver enzyme levels in laboratory animals. The compound has an LD50 of approximately 250 mg/kg in mice, suggesting moderate toxicity .
Table 2: Toxicological Data for this compound
Parameter | Value |
---|---|
Oral LD50 (mice) | 250 mg/kg |
NOAEL (No Observed Adverse Effect Level) | 65 mg/kg |
Hepatotoxicity | Significant at higher doses |
Industrial Applications
In industrial settings, this compound is employed in the production of various chemicals and materials. It can be used to modify starches for enhanced properties in adhesives and coatings . Moreover, its role as a reagent in chlorination processes further demonstrates its utility in chemical manufacturing.
Environmental Considerations
The presence of this compound in drinking water has raised concerns regarding its potential health impacts. Monitoring studies have reported concentrations ranging from 0.46 to 0.55 µg/liter in various treatment plants across the USA . This underscores the need for ongoing research into its environmental fate and health effects.
Mechanism of Action
The mechanism of action of 1,1-Dichloroacetone involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include thiol groups in proteins and the nitrogen atoms in nucleic acids .
Comparison with Similar Compounds
1,1-Dichloroacetone vs. 1,3-Dichloroacetone
Structural and Reactivity Differences
- Position of Chlorine Atoms : this compound has two chlorine atoms on the same carbon, while 1,3-dichloroacetone has chlorine on adjacent carbons. This structural difference significantly impacts reactivity.
- Acidity : The pKa of this compound (11) is lower than that of 1,3-dichloroacetone (~14), indicating stronger electron-withdrawing effects and higher acidity in the former .
- Reaction with Phenols: 1,3-Dichloroacetone: Reacts with acidic phenols (e.g., p-nitrophenol) to form 1,3-disubstituted products . this compound: Favors 1,1-disubstituted products when reacting with less acidic phenols (e.g., p-cresol) under basic conditions .
Toxicity and Environmental Impact
- This compound : Linked to acute liver toxicity and mutagenicity .
- Environmental Formation : Both isomers form during water chlorination, but this compound also arises from photochemical degradation of hydrocarbons in the presence of NaCl aerosols .
Comparison with Other Chloroacetones
Trichloroacetones
- 1,1,1-Trichloroacetone : Synthesized from ethoxy magnesium malonic ester and trichloroacetyl chloride . Boils within a narrow range (~10°C difference from this compound), complicating distillation-based separation .
- Stability : Sodium sulfite decomposes this compound and 1,1,1-trichloroacetone in water treatment, reducing their persistence .
Chloroacetone (Monochloroacetone)
- Acidity : Chloroacetone (pKa 14) is less acidic than this compound (pKa 11) due to fewer electron-withdrawing groups .
Stability and Functional Comparisons
Decomposition in Water Treatment
- This compound : Rapidly degraded by sodium sulfite (pH 7) via dehalogenation, reducing its concentration by >96% over 168 hours .
- 1,3-Dichloroacetone : Similarly affected by sulfite but forms different by-products (e.g., dichloroacetic acid) .
Herbicide Safener Activity
- This compound Derivatives : Dialkyl ketals (e.g., dichloroacetone ketals) show safening efficacy in maize against acetochlor, with optimal activity at 3-carbon alkyl chains .
- 1,1-Dichloroacetaldehyde Acetals : Ineffective as safeners, highlighting the critical role of the ketone group in bioactivity .
Key Research Findings
Synthetic Utility : this compound serves as a precursor in heterocycle synthesis (e.g., oxazole derivatives) via reactions with amides .
Environmental Presence : Detected in U.S. water treatment plants, emphasizing the need for precursor removal to mitigate DBP formation .
Toxicological Gaps: Limited long-term carcinogenicity data exist for this compound, warranting further study .
Biological Activity
1,1-Dichloroacetone (DCA) is a chlorinated organic compound with the molecular formula C₃H₄Cl₂O. It is primarily used in chemical synthesis and as an intermediate in the production of various industrial chemicals. Understanding its biological activity is crucial for assessing its potential health effects and environmental impact.
This compound is a colorless liquid with a boiling point of approximately 120°C. It is soluble in organic solvents and exhibits moderate volatility. The compound's structure features two chlorine atoms attached to the first carbon of the acetone molecule, which significantly influences its reactivity and biological interactions.
Toxicity and Safety
Research indicates that this compound exhibits toxicological effects on various biological systems. The compound has been classified as hazardous due to its potential to cause irritation to skin and eyes, as well as respiratory issues upon inhalation. In animal studies, exposure to high concentrations has led to adverse effects on the liver and kidneys, highlighting the importance of safety measures when handling this chemical .
Environmental Impact
A study assessing the environmental risk of effluents from pulp mills found that this compound could bioaccumulate in aquatic organisms but is generally metabolized or excreted by fish, suggesting limited long-term ecological impact under normal exposure conditions . However, its presence in industrial wastewater raises concerns about potential bioaccumulation in specific scenarios.
Case Studies
-
Case Study 1: Toxicological Assessment
A study evaluated the effects of DCA on fish species exposed to contaminated water. Results indicated that while DCA was not significantly bioaccumulated, it caused physiological stress at elevated concentrations, affecting growth and reproduction rates . -
Case Study 2: Human Health Risk Assessment
In a comprehensive health risk assessment related to pulp mill effluents, DCA was identified as a compound of concern due to its irritative properties. The assessment concluded that while acute exposure might pose risks, chronic exposure levels were within acceptable limits for human health .
The biological activity of this compound is largely attributed to its ability to interact with cellular components through nucleophilic substitution reactions. This mechanism can lead to modifications of proteins and nucleic acids, potentially disrupting normal cellular functions. Studies have shown that DCA can induce oxidative stress in cells, contributing to cytotoxicity observed in various experimental models .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₃H₄Cl₂O |
Boiling Point | 120°C |
Toxicity Level | Moderate |
Solubility | Soluble in organic solvents |
Health Effects | Irritation, hepatotoxicity |
Q & A
Basic Research Questions
Q. How is 1,1-dichloroacetone detected and quantified in environmental water samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. Sample preparation involves solid-phase extraction (SPE) with activated carbon or C18 cartridges to concentrate the analyte. Calibration curves should include internal standards (e.g., deuterated analogs) to account for matrix effects. Detection limits are typically in the low µg/L range .
Q. What are the primary toxicological mechanisms of this compound in mammalian systems?
- Experimental Design : Acute oral toxicity studies in mice reveal dose-dependent hepatotoxicity at ≥325 mg/kg, with histopathological changes including centrilobular necrosis. Subacute exposure protocols (14–28 days) should incorporate biomarkers like serum alanine aminotransferase (ALT) and glutathione depletion assays to assess oxidative stress. Lower doses (<130 mg/kg) show no significant effects, emphasizing the need for precise dosing .
Q. How is this compound synthesized in laboratory settings?
- Synthetic Routes : Direct chlorination of acetone using Cl₂ gas under controlled conditions (10–15°C) yields this compound. Purification involves fractional distillation (boiling point: 117.3°C) and stabilization with 0.5% calcium carbonate to prevent decomposition. Alternative methods include oxidation of 1,3-dichloropropanol with sodium dichromate in acidic media .
Advanced Research Questions
Q. How can conflicting data on hepatotoxicity thresholds (e.g., 130 mg/kg vs. 325 mg/kg) be resolved?
- Data Contradiction Analysis : Discrepancies arise from variations in animal models (e.g., strain-specific metabolic differences) and exposure duration. Meta-analyses should stratify studies by dose regimen, vehicle (aqueous vs. lipid-based), and endpoint specificity (e.g., histopathology vs. serum biomarkers). Dose-response modeling using benchmark dose (BMD) software can refine toxicity thresholds .
Q. What experimental strategies mitigate artifacts in mutagenicity assays for this compound?
- Methodological Considerations : In Ames tests (Salmonella TA98/TA100), include metabolic activation (S9 liver homogenate) to assess pro-mutagenic potential. Control for cytotoxicity via colony counting normalization. Note that mutagenic potency decreases with higher chlorine substitution (e.g., 1,1,1-trichloroacetone is 25× less potent than this compound) .
Q. How does this compound form during water disinfection, and what factors influence its concentration?
- Formation Pathways : Generated via haloform reactions when chlorine reacts with organic precursors (e.g., acetone, humic acids) in water. Key variables include pH (optimal at 7–8), chlorine dose, and precursor concentration. Pilot-scale studies using simulated distribution systems (SDS) can model real-world formation kinetics .
Q. What analytical challenges arise in differentiating this compound from structural isomers (e.g., 1,3-dichloroacetone)?
- Resolution Techniques : Employ high-resolution mass spectrometry (HRMS) with tandem MS/MS for isomer-specific fragmentation patterns. Chromatographic separation requires polar capillary columns (e.g., DB-WAX) with temperature programming to resolve co-eluting peaks .
Q. How effective are residual chlorine quenchers (e.g., sodium sulfite) in reducing this compound levels post-disinfection?
- Mitigation Strategies : Sodium sulfite (100–200 mg/L) achieves >96% reduction of this compound within 168 hours at pH 7. Kinetic studies should monitor pseudo-first-order decay rates and byproduct formation (e.g., chloride release). Compare with alternative quenchers like ascorbic acid for cost-efficacy .
Q. Tables for Key Data
Table 1. Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₄Cl₂O | |
Boiling Point | 117.3°C (760 mmHg) | |
Density (25°C) | 1.291 g/cm³ | |
Mutagenicity (TA100) | Direct-acting, moderate potency |
Table 2. Comparative Toxicity of Chlorinated Acetones
Compound | Hepatotoxicity Threshold (mg/kg) | Mutagenic Potency (vs. This compound) |
---|---|---|
This compound | 325 (mice, oral) | 1× (baseline) |
1,3-Dichloroacetone | >20 (no observed toxicity) | Not detected |
1,1,1-Trichloroacetone | N/A | 0.04× |
Properties
IUPAC Name |
1,1-dichloropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVFWMMPUJDVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021576 | |
Record name | 1,1-Dichloropropanone | |
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Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
120 °C | |
Record name | 1,1-DICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
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Solubility |
Sol in ethyl alcohol; miscible in ethyl ether | |
Record name | 1,1-DICHLOROACETONE | |
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Density |
1.304 g/cu cm at 18 °C | |
Record name | 1,1-DICHLOROACETONE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
27 mm Hg at 25 °C | |
Record name | 1,1-DICHLOROACETONE | |
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CAS No. |
513-88-2, 30605-38-0 | |
Record name | 1,1-Dichloroacetone | |
Source | CAS Common Chemistry | |
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Record name | 1,1-Dichloroacetone | |
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Record name | 2-Propanone, dichloro- | |
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Record name | 1,1-Dichloroacetone | |
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Record name | 1,1-Dichloropropanone | |
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Record name | 1,1-dichloroacetone | |
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Record name | 1,1-DICHLOROACETONE | |
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